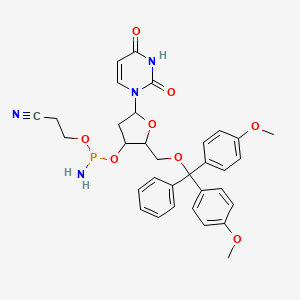
2-((5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-YL)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 2-((5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-YL)methyl)phenol belongs to the class of organic chemicals known as imidazole derivatives. Imidazole is an aromatic heterocycle that has significant applications in pharmaceuticals, agriculture, and industrial processes due to its unique chemical structure and properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-((5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-YL)methyl)phenol can be achieved through a multi-step reaction involving the condensation of 4-(trifluoromethyl)benzaldehyde with glyoxal in the presence of ammonia to form 4-(trifluoromethyl)imidazole. This intermediate is further alkylated using 2-bromomethyl-5-methylphenol under basic conditions to yield the final compound.
Industrial Production Methods: For large-scale production, flow chemistry techniques and advanced catalytic systems might be utilized to optimize yield and purity while reducing environmental impact. Industrial methods would likely employ solvent-free synthesis or microwave-assisted synthesis to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various reactions:
Oxidation: Oxidative reactions can modify the phenolic group to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the imidazole ring or the phenolic group, leading to hydrogenated products.
Substitution: Halogenation or nitration can introduce new substituents to the aromatic ring.
Common Reagents and Conditions: Common reagents include bromine for halogenation, nitric acid for nitration, and hydrogen gas with palladium catalysts for hydrogenation.
Major Products: Oxidation yields quinones, reduction yields hydrogenated imidazoles, and substitution reactions produce halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: It is used as a building block for synthesizing more complex molecules in organic chemistry.
Biology: Its imidazole core allows it to act as an enzyme inhibitor or receptor ligand in biochemical assays.
Industry: In industrial settings, it can serve as a catalyst or stabilizer in polymerization processes.
Mecanismo De Acción
Effects: The compound can bind to specific molecular targets such as enzymes or receptors due to its aromatic structure and heterocyclic core.
Molecular Targets and Pathways: It may inhibit key enzymes in metabolic pathways or interact with receptor sites, altering cellular functions.
Comparación Con Compuestos Similares
Comparison: Compared to other imidazole derivatives like 2-phenylimidazole or 4-methylimidazole, 2-((5-Methyl-2-(4-(trifluoromethyl)phenyl)-1H-imidazol-1-YL)methyl)phenol is unique due to its trifluoromethyl group, which enhances its lipophilicity and biological activity.
Similar Compounds: Similar compounds include imidazole, benzimidazole, and 2-phenylimidazole.
And there you have it—a comprehensive look at this compound. What an incredible compound!
Propiedades
IUPAC Name |
2-[[5-methyl-2-[4-(trifluoromethyl)phenyl]imidazol-1-yl]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N2O/c1-12-10-22-17(13-6-8-15(9-7-13)18(19,20)21)23(12)11-14-4-2-3-5-16(14)24/h2-10,24H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZWQLFCJTVVBIU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N1CC2=CC=CC=C2O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-butyl N-[2-(5-bromopentanoylamino)ethyl]carbamate](/img/structure/B8136838.png)
![(1S,9S)-11-acetyl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B8136843.png)





![benzyl (3aS,6aS)-hexahydro-2H-pyrrolo[3,2-b]pyrrole-1-carboxylate hydrochloride](/img/structure/B8136883.png)


![(2-chloro-4-phenoxyphenyl)(4-chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanone](/img/structure/B8136913.png)
![Dimethyl 2-([1,1'-biphenyl]-4-yl)malonate](/img/structure/B8136922.png)

